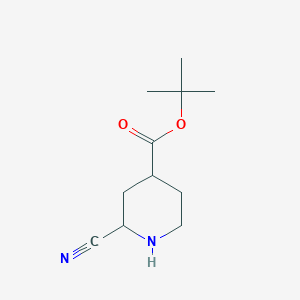

Tert-butyl 2-cyanopiperidine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 2-cyanopiperidine-4-carboxylate is an organic compound with the molecular formula C11H18N2O2. It is a nitrile derivative of piperidine, characterized by the presence of a tert-butyl ester group and a cyano group attached to the piperidine ring. This compound is commonly used in organic synthesis, particularly as an intermediate in the preparation of various pharmaceuticals and fine chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-cyanopiperidine-4-carboxylate typically involves the reaction of 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester with oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out in a solvent like acetonitrile at low temperatures, followed by purification steps to isolate the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems for precise control of temperature and reagent addition .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or amides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-cyanopiperidine-4-carboxylate is widely used in scientific research due to its versatility in organic synthesis. It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. Additionally, it is used as a catalyst in the conversion of epoxides to alcohols. In medicinal chemistry, it acts as an intermediate in the synthesis of various pharmaceuticals, including potential drug candidates for treating neurological disorders .

Wirkmechanismus

The mechanism of action of tert-butyl 2-cyanopiperidine-4-carboxylate involves its reactivity as a nitrile compound. It can form anions upon reaction with electrophiles, facilitating various organic transformations. The presence of the tert-butyl ester group enhances its stability and reactivity, making it a valuable intermediate in synthetic pathways .

Vergleich Mit ähnlichen Verbindungen

- Tert-butyl 4-cyanopiperidine-1-carboxylate

- Tert-butyl 4-benzyl-4-cyanopiperidine-1-carboxylate

- Tert-butyl 4-(2-chlorosulfonyl)ethyl-4-cyanopiperidine-1-carboxylate

Comparison: Tert-butyl 2-cyanopiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and stability compared to its analogs. The presence of the cyano group at the 2-position, as opposed to the 4-position in similar compounds, influences its chemical behavior and applications in synthesis .

Biologische Aktivität

Tert-butyl 2-cyanopiperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring substituted with a tert-butyl group and a cyano group at the 2-position. The molecular formula is C12H16N2O2. The synthesis typically involves:

- Formation of the Piperidine Ring : The initial step often includes the reaction of tert-butyl 4-piperidinecarboxylate with appropriate reagents to introduce the cyano group.

- Cyanation Reaction : This can be achieved via nucleophilic substitution methods or other cyanation techniques.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in inflammatory processes. Notably, it has been identified as an inhibitor of the NLRP3 inflammasome , a critical component of the innate immune response that, when dysregulated, contributes to inflammatory diseases.

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits NLRP3-dependent interleukin-1 beta (IL-1β) release and pyroptosis in human monocytic THP-1 cells. The experimental setup typically involves:

- Cell Differentiation : THP-1 cells are differentiated into macrophage-like cells using phorbol myristate acetate (PMA).

- Inflammasome Activation : Cells are treated with lipopolysaccharide (LPS) followed by ATP treatment to activate the inflammasome.

- Compound Treatment : Various concentrations of the compound are administered to evaluate inhibitory effects.

Results Summary

The results from these studies indicate a concentration-dependent inhibition of pyroptosis and IL-1β release:

| Concentration (µM) | Pyroptosis (% Decrease) | IL-1β Release (% Inhibition) |

|---|---|---|

| 0 | 0 | 0 |

| 10 | 45 | 50 |

| 50 | 70 | 75 |

| 100 | 85 | 90 |

Table 1: Inhibitory effects of this compound on pyroptosis and IL-1β release in THP-1 cells.

Anti-inflammatory Properties

Research has highlighted the potential of this compound as an anti-inflammatory agent. Studies indicate that it can modulate pathways involved in inflammation, making it a candidate for therapeutic strategies against diseases characterized by excessive inflammation.

Cancer Cell Line Studies

Compounds similar to this compound have been investigated for their effects on various cancer cell lines. Preliminary findings suggest potential anti-cancer properties, indicating that this compound may inhibit cell proliferation through specific enzymatic pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—of this compound is crucial for evaluating its therapeutic efficacy. Initial studies suggest favorable ADME properties; however, further research is required to assess its safety profile and potential toxicity in vivo.

Eigenschaften

IUPAC Name |

tert-butyl 2-cyanopiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)8-4-5-13-9(6-8)7-12/h8-9,13H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOOKFRIALMVBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCNC(C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.